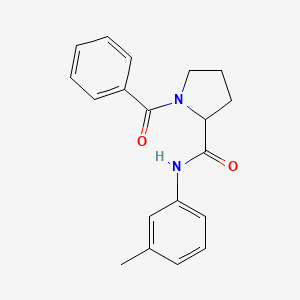

1-benzoyl-N-(3-methylphenyl)prolinamide

説明

1-Benzoyl-N-(3-methylphenyl)prolinamide is a prolinamide derivative featuring a benzoyl group at the pyrrolidine nitrogen and a 3-methylphenyl substituent on the amide nitrogen. The compound’s structural features—a rigid proline backbone, hydrogen-bonding amide group, and aromatic substituents—suggest applications in asymmetric catalysis and medicinal chemistry.

特性

IUPAC Name |

1-benzoyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-7-5-10-16(13-14)20-18(22)17-11-6-12-21(17)19(23)15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLNEFZCIANATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Analogues

Catalytic Performance in Asymmetric Reactions

Prolinamides are widely studied as organocatalysts. The enantioselectivity of 1-benzoyl-N-(3-methylphenyl)prolinamide can be extrapolated from related compounds:

- N-(1-Phenylethyl)prolinamides exhibit modest enantioselectivity (e.g., ~60% ee in aldol reactions) due to weak H-bonding between the amide proton and aldehyde substrates .

- N-(2-Hydroxyphenyl)-(S)-prolinamide shows slightly improved selectivity via dual H-bond donors (amide and phenolic OH), though steric and electronic tuning are critical .

- Electronic vs. Steric Effects : Substituents on the aryl group (e.g., electron-withdrawing/-donating groups) modulate H-bond strength without altering steric profiles, a strategy applicable to optimizing 1-benzoyl-N-(3-methylphenyl)prolinamide .

Pharmacological Potential

While direct data on 1-benzoyl-N-(3-methylphenyl)prolinamide is lacking, structurally related compounds highlight its therapeutic promise:

- Oxo-prolinamide derivatives (e.g., P2X7 antagonists) demonstrate nanomolar receptor affinity, suggesting that the benzoyl and 3-methylphenyl groups in 1-benzoyl-N-(3-methylphenyl)prolinamide could enhance target binding .

- Piperidinyl analogs (e.g., 4-phenyl-4-phenylamino-4-piperidinecarboxylates) show bioactivity in CNS disorders, implying that prolinamide’s rigidity may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。